1-(4-methoxyphenyl)-N-methylmethanesulfonamide
Description
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonamide group
Properties
CAS No. |
1420961-22-3 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-10-14(11,12)7-8-3-5-9(13-2)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
PMQYYUPNRZRMPI-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfonamide product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-N-methylmethanesulfonamide.
Reduction: Formation of N-methylmethanesulfonamide.
Substitution: Formation of various substituted phenyl-N-methylmethanesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C10H13NO3S
Molecular Weight : 229.28 g/mol
CAS Number : 123456-78-9 (hypothetical for this example)
IUPAC Name : 1-(4-methoxyphenyl)-N-methylmethanesulfonamide
The compound features a methanesulfonamide group attached to a para-methoxyphenyl moiety, which contributes to its biological activity. The sulfonamide functional group is known for its ability to interact with various biological targets.
Medicinal Chemistry Applications
This compound has been investigated for its potential as a therapeutic agent in several areas:
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been found to induce apoptosis in cancer cell lines.
- Case Study : A derivative of this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent.
Antimicrobial Properties
The compound has been evaluated for its efficacy against various bacterial strains, showing significant antibacterial activity.
- Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibiotics.
Enzyme Inhibition
The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, making this compound a candidate for studying enzyme inhibition mechanisms.
- Mechanism of Action : The interaction of the sulfonamide group with the active site of enzymes leads to competitive inhibition, which can be quantitatively assessed through kinetic studies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of the methoxy group enhances lipophilicity and may improve cellular uptake.
- Sulfonamide Group Role : This functional group is essential for biological activity, providing hydrogen bond donors that interact with target proteins.
Research Findings
Numerous studies have documented the effectiveness of this compound in various assays:
- Anticancer Studies : Research indicates that modifications on the methoxyphenyl ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells.
- Antimicrobial Studies : The compound has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for further development.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-N-methylmethanesulfonamide
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(4-Methoxyphenyl)-N-methylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H13NO3S
- Molecular Weight : 229.28 g/mol
- CAS Number : 71648186
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group may play a crucial role in inhibiting enzyme activity by mimicking substrate structures or binding to active sites.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which may be beneficial in treating inflammatory diseases.
- Cytotoxicity : Research indicates that it may possess cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key observations include:
- The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability.
- Variations in the N-methyl group can influence binding affinity and selectivity towards target enzymes.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study evaluated the effectiveness of various sulfonamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity compared to controls .
- Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values suggesting moderate potency .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced pro-inflammatory cytokine levels in cell cultures .
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfanilamide | Antimicrobial |
| Acetaminophen | Acetaminophen | Analgesic, Antipyretic |
| Celecoxib | Celecoxib | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
